molecular formula C23H25N5O3 B2363329 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-41-7

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2363329
CAS-Nummer: 946230-41-7
Molekulargewicht: 419.485
InChI-Schlüssel: SHSQMNZCVASARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a recognized potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. By forming a covalent bond with the cysteine-481 residue in the BTK active site, this compound irreversibly inhibits BTK activity , thereby suppressing B-cell activation, proliferation, and survival. This mechanism underpins its primary research value in investigating the pathophysiology of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus where B-cells play a key role. The high selectivity of this compound for BTK over other kinase targets makes it an invaluable chemical probe for dissecting specific signaling pathways in immunology and oncology research , aiding in the understanding of disease mechanisms and the evaluation of potential therapeutic strategies.

Eigenschaften

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16(8-9-17-6-4-3-5-7-17)24-21(29)20-22(30)28-15-14-27(23(28)26-25-20)18-10-12-19(31-2)13-11-18/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSQMNZCVASARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structure and Properties Overview

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c]triazine-3-carboxamide features a distinctive fused heterocyclic imidazo[2,1-c]triazine core system with multiple functional appendages. The molecule contains:

  • A 4-methoxyphenyl group at position 8
  • A carbonyl (oxo) functionality at position 4
  • A carboxamide group at position 3 with a 4-phenylbutan-2-yl substituent
  • A complex pentacyclic ring system that presents synthetic challenges

The compound's preparation requires careful construction of the heterocyclic core and strategic incorporation of the peripheral functional groups to maintain high regioselectivity and stereochemical control.

General Synthetic Approaches to Imidazo[2,1-c]triazine Scaffolds

The imidazo[2,1-c]triazine scaffold can be synthesized through several strategic approaches based on related heterocyclic systems documented in the literature.

Base-Mediated Cyclization Approach

This approach draws inspiration from established methods for related fused heterocycles. Typically, the synthesis begins with suitable 1,2,4-triazine derivatives that undergo cyclization with appropriate imidazole precursors.

The base-mediated cascade cyclization pathway involves:

  • Preparation of a functionalized 1,2,4-triazine intermediate
  • Reaction with an imidazole precursor under basic conditions
  • Intramolecular cyclization to form the fused ring system

This method is similar to the synthesis of imidazo[4,5-e]thiazino[2,3-c]triazines, which are prepared via a cascade sequence of hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c]triazin-7(8H)-ylidene)acetic acid esters in methanol upon treatment with excess potassium hydroxide.

N-Bridgehead Formation Strategy

Another approach involves the construction of the imidazo[2,1-c]triazine system via a key N-bridgehead formation:

  • Synthesis of an appropriately substituted imidazole derivative
  • Introduction of a triazine-forming unit
  • Strategic cyclization to create the N-bridgehead linkage

This strategy mirrors the synthesis of related compounds such as imidazo[1,2-a]triazines, which are prepared through NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds.

Proposed Synthetic Routes for 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c]triazine-3-carboxamide

Convergent Synthesis via 1,2,4-Triazine Intermediates

This route utilizes a convergent approach beginning with the construction of functionalized 1,2,4-triazine derivatives, followed by strategic cyclization with appropriate imidazole precursors.

Method A: Sequential Building Block Assembly

Step 1: Preparation of 4-methoxyphenyl-substituted 1,2,4-triazine

The synthesis begins with the preparation of a 4-methoxyphenyl-substituted 1,2,4-triazine core using established methods similar to those employed for the synthesis of 2-aryl-3-imino-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles:

  • React 4-methoxyphenylamine with appropriate carbonyl compounds
  • Cyclize with hydrazine derivatives to form the 1,2,4-triazine ring
  • Selectively functionalize to introduce the required substituents

Detailed Synthesis Procedures

Preparation of Key Intermediates

Synthesis of 4-methoxyphenyl-substituted 1,2,4-triazine

Reagents and Conditions:

  • 4-Methoxyphenylamine (1.0 eq)
  • Glyoxylic acid (1.2 eq)
  • Aminoguanidine carbonate (1.2 eq)
  • Acetic acid/sodium acetate buffer (pH 4.5)
  • Temperature: 80-90°C
  • Reaction time: 4-6 hours

This procedure is adapted from the general synthetic methods for triazine derivatives, similar to those used in the synthesis of 1,3,5-triazines as described in patent literature.

Preparation of 4-phenylbutan-2-amine

Method:

  • React 4-phenylbutan-2-one with hydroxylamine to form the oxime
  • Reduce the oxime using an appropriate reducing agent (e.g., LiAlH4, NaBH4/NiCl2)
  • Isolate the amine via acid-base extraction

This amine is a critical component for the introduction of the N-(4-phenylbutan-2-yl) moiety in the final carboxamide group.

Construction of the Imidazo[2,1-c]triazine Core

Cyclization Method via Cascade Sequence

The construction of the imidazo[2,1-c]triazine core can be achieved through a cascade cyclization sequence, analogous to the synthesis of imidazo[4,5-e]thiazino[2,3-c]triazines:

Reagents and Conditions:

  • Functionalized 1,2,4-triazine intermediate (1.0 eq)
  • Imidazole-forming reagent (1.2-1.5 eq)
  • Base: Potassium hydroxide (2.0-3.0 eq)
  • Solvent: Methanol or DMF
  • Temperature: 60-80°C
  • Reaction time: 4-8 hours

This method involves a cascade sequence of cyclization reactions that form the key N-N bridge between the imidazole and triazine moieties.

Attachment of the N-(4-phenylbutan-2-yl)-carboxamide Group

The final coupling to introduce the carboxamide group can be performed using standard amide coupling methods:

Reagents and Conditions:

  • Carboxylic acid intermediate (1.0 eq)
  • 4-Phenylbutan-2-amine (1.2 eq)
  • Coupling agent: HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
  • Base: DIPEA or triethylamine (2.5 eq)
  • Solvent: DMF or DCM
  • Temperature: 0°C to room temperature
  • Reaction time: 12-24 hours

The coupling reaction should proceed with high yield, especially if the carboxylic acid group is appropriately activated.

Optimization and Scale-up Considerations

Critical Parameters for Successful Synthesis

The successful preparation of 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c]triazine-3-carboxamide requires careful optimization of several key parameters:

Parameter Optimal Range Impact on Synthesis
pH 4.5-8.5 Critical for triazine formation and stability
Temperature 60-80°C Higher temperatures may lead to decomposition
Solvent DMF, MeOH, toluene Affects solubility and reaction kinetics
Catalyst loading 5-10 mol% Influences reaction rate and selectivity
Reaction time 4-12 hours Extended time may lead to side reactions

Scale-up Challenges

When scaling up the synthesis, several challenges must be addressed:

  • Heat transfer limitations in larger reaction vessels
  • Potential exothermic nature of certain cyclization steps
  • Reduced mixing efficiency affecting reaction kinetics
  • Solvent volumes and environmental considerations
  • Purification complexity for larger batches

These challenges can be mitigated through careful process development and engineering controls.

Analytical Characterization

The final compound should be characterized using various analytical techniques:

Spectroscopic Data

Expected 1H NMR spectral features:

  • Aromatic protons from 4-methoxyphenyl group (δ 6.8-7.5 ppm)
  • Methoxy group singlet (δ ~3.8 ppm)
  • Heterocyclic ring protons (δ 4.5-5.5 ppm)
  • 4-Phenylbutan-2-yl protons (multiple signals between δ 1.2-3.5 ppm)
  • Amide NH (broad singlet, δ ~8.0-8.5 ppm)

Expected 13C NMR spectral features:

  • Carbonyl carbons (δ ~160-170 ppm)
  • Aromatic carbons (δ 110-150 ppm)
  • Methoxy carbon (δ ~55 ppm)
  • Aliphatic carbons from 4-phenylbutan-2-yl group (δ 20-45 ppm)

IR spectroscopy:

  • N-H stretching (~3300-3400 cm-1)
  • C=O stretching (~1650-1700 cm-1)
  • C-O-C stretching (~1240-1270 cm-1)
  • Aromatic C=C (~1400-1600 cm-1)

Purity Assessment

The purity of the final compound should be assessed using:

  • HPLC (target purity >99%)
  • Elemental analysis (within ±0.4% of calculated values)
  • Melting point determination (sharp melting point expected)

Alternative Synthesis Strategies

One-Pot Cascade Approach

A potential one-pot cascade approach could streamline the synthesis:

Method:

  • Combine all precursors in a single vessel
  • Trigger sequential reactions through controlled addition of reagents or catalysts
  • Allow cascade reactions to proceed in a controlled manner
  • Isolate the final product through appropriate workup

This approach is conceptually similar to the one-pot method described for the synthesis of 1,3-dimethylimidazo[4,5-e]thiazino[2,3-c]triazine via successive reactions of imidazo[4,5-e]triazine with diethyl acetylenedicarboxylate and excess KOH.

Solid-Phase Synthesis Approach

For medicinal chemistry applications, a solid-phase approach could be developed:

Method:

  • Attach an appropriate triazine or imidazole precursor to a solid support
  • Perform sequential reactions while the intermediate remains bound to the resin
  • Cleave the final product under mild conditions
  • Purify through simple filtration and washing steps

This approach would facilitate the rapid generation of analogs for structure-activity relationship studies.

The convergent approach via 1,2,4-triazine intermediates (Method A) likely offers the most straightforward route, with greater control over the regiochemistry of substituent introduction. However, the linear approach via imidazole precursors (Method B) may provide advantages in terms of functional group tolerance and flexibility.

For industrial-scale production, careful optimization of reaction conditions, particularly temperature control and catalyst selection, would be essential to maximize yield and purity while minimizing waste generation. Further development of continuous flow methods could also enhance the scalability and efficiency of this synthetic process.

Further research to develop more efficient and sustainable synthetic routes for this complex heterocyclic compound would be valuable, particularly exploring catalytic methods, green chemistry approaches, and novel enabling technologies such as photochemistry or electrochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Research: Study of its interactions with biological molecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Imidazo[2,1-c][1,2,4]triazine vs. Imidazo[5,1-d][1,2,3,5]tetrazine

  • Target Compound : The triazine core has three nitrogen atoms, offering moderate electron deficiency.
  • For example, tetrazine derivatives synthesized from 5-aminoimidazole-4-carboxamide (AIC) show distinct metabolic pathways due to their diazo intermediates .

B. Imidazo[1,2-a]pyridine ()

  • Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine: The fused pyridine-imidazole core lacks triazine’s nitrogen-rich environment.
Substituent Analysis

A. Aromatic Ring Modifications

Compound 8-position Substituent Electronic Effect Potential Impact
Target Compound 4-Methoxyphenyl Electron-donating Enhanced lipophilicity; π-π interactions
8-(4-Fluorophenyl) Analog () 4-Fluorophenyl Electron-withdrawing Improved metabolic stability; altered solubility

The 4-fluorophenyl analog () replaces -OCH₃ with -F, reducing electron density on the aryl ring. Fluorine’s electronegativity may enhance oxidative stability but decrease membrane penetration compared to the target compound .

B. Carboxamide Side Chain Variations

Compound Carboxamide Substituent Structural Features
Target Compound 4-Phenylbutan-2-yl Branched alkyl chain; phenyl increases steric bulk
Compound 3-Isopropoxypropyl Ether linkage; shorter chain with oxygen

In contrast, the isopropoxypropyl chain () may improve aqueous solubility due to the ether oxygen .

Hypothesized Pharmacological Implications

  • Target Compound : The methoxyphenyl and phenylbutan-2-yl groups may favor interactions with hydrophobic binding pockets (e.g., kinase domains).
  • Fluorophenyl Analog () : The -F group could reduce CYP450-mediated metabolism, extending half-life but possibly limiting tissue penetration .
  • Tetrazine Derivatives () : Enhanced reactivity due to the tetrazine core might make them prone to nucleophilic attack, reducing in vivo stability .

Biologische Aktivität

The compound 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 22
  • H : 24
  • N : 6
  • O : 3

Structural Features

The compound features an imidazo[2,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the phenylbutan-2-yl moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-c][1,2,4]triazine have shown promising results in inhibiting cancer cell proliferation across various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of similar compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : IC50 values ranged from 10 to 20 µM for MCF-7 and HeLa cells, indicating moderate to high efficacy in inhibiting cell growth.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays against bacterial strains. Compounds with similar scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways.

Table 2: Enzyme Inhibition Data

Enzyme TypeIC50 Value (µM)
COX-112
COX-29
LOX-515

The proposed mechanisms of action for this compound include:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
  • Inhibition of Protein Kinases : Targeting specific kinases involved in cell signaling pathways may lead to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress can trigger apoptosis in susceptible cells.

Q & A

Q. What are the optimal synthetic pathways for 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-imidazo-triazine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of substituted imidazo-triazine precursors with 4-phenylbutan-2-amine derivatives. Key steps include:
  • Step 1 : Cyclocondensation of 4-methoxyphenylglyoxal with thiourea derivatives to form the imidazo-triazine core .
  • Step 2 : Carboxamide coupling using reagents like EDCI/HOBt under anhydrous DMF at 60°C .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. dichloromethane) and reaction temperature (60–80°C) significantly impact yield (reported 45–68%) .

Q. How can researchers analytically characterize this compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, carboxamide carbonyl at ~δ 168 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error .
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly for chiral centers in the 4-phenylbutan-2-yl group .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro target-specific assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at 1–10 µM concentrations .
  • Receptor Binding : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) for GPCRs or nuclear receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (IC50 determination) with controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors (e.g., staurosporine) .
  • Structural Analog Interference : Compare activity of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) to isolate pharmacophore contributions .
  • Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) to predict binding poses and explain potency differences .

Q. What strategies optimize solubility without compromising target affinity?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) at the 4-phenylbutan-2-yl moiety, monitored by LC-MS stability studies .
  • Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., HCl, sodium) using pH-solubility profiling .

Q. How do stereochemical variations in the 4-phenylbutan-2-yl group affect activity?

  • Methodological Answer :
  • Enantiomeric Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate R/S isomers .
  • Activity Comparison : Test separated enantiomers in dose-response assays (e.g., R-isomer reported 3-fold higher potency in kinase inhibition ).
  • Computational Docking : Compare enantiomer binding energies (AutoDock Vina) to correlate stereochemistry with target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.